molecular formula C6H12Cl2N4 B2499797 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride CAS No. 485402-33-3

1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride

Cat. No.: B2499797
CAS No.: 485402-33-3
M. Wt: 211.09
InChI Key: LOTWQJDKGXKTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride is a heterocyclic compound with a unique structure that combines a triazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
  • 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine monohydrochloride
  • 2-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Uniqueness

1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride is unique due to its specific dihydrochloride salt form, which may enhance its solubility and stability compared to other similar compounds. This uniqueness makes it particularly valuable in certain applications where these properties are critical .

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-10-6-2-3-7-4-5(6)8-9-10;;/h7H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTWQJDKGXKTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)N=N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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